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3'-Amino-2',3'-dideoxyinosine - 1222689-74-8

3'-Amino-2',3'-dideoxyinosine

Catalog Number: EVT-6432885
CAS Number: 1222689-74-8
Molecular Formula: C10H13N5O3
Molecular Weight: 251.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3'-Amino-2',3'-dideoxyinosine is a nucleoside analog that plays a significant role in the study of antiviral therapies, particularly in the context of inhibiting viral replication. This compound is characterized by the absence of the 2' and 3' hydroxyl groups on the ribose sugar moiety, which is critical for its function as an inhibitor of nucleic acid synthesis. The chemical structure allows it to interfere with normal DNA and RNA synthesis processes, making it a valuable tool in molecular biology and pharmacology.

Source

3'-Amino-2',3'-dideoxyinosine can be sourced from chemical suppliers such as Thermo Fisher Scientific, which lists it as having a purity of 98% and identifies its Chemical Abstracts Service number as 1222689-74-8 .

Classification

This compound is classified as a nucleoside analog, specifically a dideoxynucleoside, due to its structural modifications that inhibit nucleic acid polymerization. It is part of a broader class of antiviral agents that target viral replication mechanisms.

Synthesis Analysis

The synthesis of 3'-Amino-2',3'-dideoxyinosine typically involves several chemical reactions that modify existing nucleoside structures.

Methods

  1. Starting Material: The synthesis often begins with inosine or related nucleosides.
  2. Modification: The introduction of the amino group at the 3' position is achieved through various chemical reactions, including substitution reactions involving amines.
  3. Dideoxygenation: The removal of hydroxyl groups at the 2' and 3' positions can be accomplished using chemical reagents that facilitate selective deoxygenation.

Technical Details

The specific synthetic pathways may vary, but they often utilize methods such as:

  • Nitration followed by reduction to introduce the amino group.
  • Phosphorylation techniques to create nucleotide triphosphate forms for biological testing.
Molecular Structure Analysis

The molecular structure of 3'-Amino-2',3'-dideoxyinosine can be described as follows:

  • Chemical Formula: C₁₁H₁₃N₅O₃
  • Molecular Weight: Approximately 253.25 g/mol
  • Structural Features:
    • The absence of hydroxyl groups at the 2' and 3' positions distinguishes it from natural nucleosides.
    • The amino group at the 3' position contributes to its mechanism of action by interfering with polymerase activity.
Chemical Reactions Analysis

3'-Amino-2',3'-dideoxyinosine undergoes several critical reactions relevant to its function:

  1. Inhibition of DNA Polymerase: The compound competes with natural deoxynucleosides during DNA synthesis, leading to chain termination.
  2. Incorporation into DNA: While it does not integrate efficiently into DNA, its presence can induce single-strand breaks in synthesized DNA, potentially leading to cellular apoptosis or senescence .

Technical Details

The kinetic parameters for its interaction with DNA polymerases have been studied extensively, revealing competitive inhibition patterns with respect to natural substrates.

Mechanism of Action

The mechanism by which 3'-Amino-2',3'-dideoxyinosine exerts its effects involves:

  1. Competitive Inhibition: It competes with deoxycytidine triphosphate for incorporation into DNA by DNA polymerase, effectively reducing the rate of DNA synthesis.
  2. Chain Termination: Once incorporated, it prevents further elongation due to the lack of necessary hydroxyl groups at critical positions.

Data

Studies indicate that the triphosphate form of this compound has a Ki value (inhibition constant) around 9.6 μM against dCTP incorporation into DNA .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to yellow solid
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Generally stable under recommended storage conditions (cold storage).
  • Reactivity: Reacts with nucleophiles due to the presence of the amino group.

Relevant Data or Analyses

Thermal stability studies suggest that prolonged exposure to high temperatures may lead to degradation, impacting its efficacy in biological applications.

Applications

3'-Amino-2',3'-dideoxyinosine has several important scientific uses:

  1. Antiviral Research: It is primarily studied for its potential applications in treating viral infections by inhibiting viral replication processes.
  2. Molecular Biology Tools: Utilized in research settings to elucidate mechanisms of DNA replication and repair.
  3. Drug Development: Serves as a lead compound for synthesizing new antiviral agents targeting similar pathways.

Through these applications, 3'-Amino-2',3'-dideoxyinosine continues to be an important compound in both basic research and therapeutic development.

Synthesis Methodologies of 3'-Amino-2',3'-Dideoxynucleosides

Chemical Synthesis Approaches for 3'-Amino-2',3'-Dideoxyinosine Derivatives

Classical chemical routes for synthesizing 3'-amino-2',3'-dideoxynucleosides face challenges in regioselectivity and stereochemical control. The synthesis typically begins with sugar moiety modification, where 3'-azido-3'-deoxythymidine serves as a key precursor. Chemical reduction of the azide group using stannous chloride (SnCl₂) or triphenylphosphine (PPh₃) yields the corresponding 3'-amino sugar intermediate. However, traditional methods suffer from moderate yields (~28%) due to difficulties in separating α/β anomers and side reactions during nucleobase coupling [1].

A significant advancement involves protecting group strategies to improve regiocontrol. The use of N-palmitoyl protection for guanine facilitates glycosidic bond formation but requires harsh deprotection conditions that degrade the sugar backbone. Alternative pathways employ 2'-deoxycytidine as a starting material, enabling direct functionalization at the 3'-position through azidation and subsequent reduction. This route achieves 3'-amino-2',3'-dideoxycytidine but requires multi-step purification, limiting scalability [6].

Table 1: Chemical Methods for 3'-Amino Nucleoside Synthesis

Starting MaterialKey ReagentAnomeric ControlYield (%)Limitation
3'-Azido-3'-deoxythymidineSnCl₂/PPh₃Low28Anomer separation
2'-DeoxycytidineNaN₃, then reductionModerate35Multi-step purification
N-PalmitoylguanineGlycosylation catalystsLow<30Harsh deprotection

Enzymatic Strategies for Aminopentosyl Transfer and Phosphorylase-Catalyzed Modifications

Enzymatic synthesis overcomes limitations of chemical methods by leveraging stereoselective transglycosylation. A landmark approach uses nucleoside phosphorylases (NPs) to catalyze the transfer of 3-amino-2,3-dideoxyribose from 3'-amino-3'-deoxythymidine to heterocyclic bases. Escherichia coli purine nucleoside phosphorylase (PNP) efficiently transfers the aminopentosyl moiety to 2,6-diaminopurine (DAP), forming 3'-amino-2',3'-dideoxyribosyl-2,6-diaminopurine with >70% yield. This high efficiency stems from the enzyme’s active site accommodating modified sugar structures while maintaining β-stereoselectivity [1] [4].

The intermediate is converted to the target nucleoside via adenosine deaminase (ADA)-mediated deamination. ADA selectively removes the 6-amino group of DAP, yielding 3'-amino-2',3'-dideoxyguanosine under mild conditions (pH 7.5, 37°C). This cascade—phosphorylase followed by deaminase—achieves overall yields of 80–85%, representing a 3–4 fold improvement over chemical routes. The method is scalable and avoids toxic catalysts, aligning with green chemistry principles [1] [4].

Table 2: Enzymatic Synthesis Performance

EnzymeSubstrateProductOptimal ConditionsYield (%)
E. coli PNP3'-Amino-3'-deoxythymidine + DAP3'-Amino-ddRib-DAPpH 7.0, 50°C75–80
Adenosine deaminase3'-Amino-ddRib-DAP3'-Amino-ddGuopH 7.5, 37°C95
Enzyme cascade3'-Amino-3'-deoxythymidine3'-Amino-ddGuoSequential reaction80–85

Optimization of Azide Reduction and Stereochemical Control in Sugar Moieties

The azide-to-amine conversion is critical for synthesizing 3'-amino precursors. Traditional Staudinger reduction (PPh₃/H₂O) generates triphenylphosphine oxide as a byproduct, complicating purification. Catalytic hydrogenation (H₂/Pd-C) offers cleaner conversion but risks deprotection of benzyl groups or nucleobase saturation. Optimized protocols now employ sodium borohydride (NaBH₄) with cobalt chloride (CoCl₂) catalysis, achieving quantitative azide reduction in methanol/water (4:1) at 0°C within 30 minutes. This method preserves base integrity and eliminates noble metal contaminants [1] [6].

Stereochemical control during amino sugar synthesis is achieved through:

  • SnCl₄-mediated glycosylation: Lewis acid catalysis favors β-anomer formation by coordinating with the nucleobase
  • Enzymatic discrimination: NPs exclusively utilize β-configured donor substrates, preventing α-anomer accumulation
  • Protecting group engineering: tert-Butyldimethylsilyl (TBS) groups at the 5'-position direct stereoselective 3'-azide displacement via SN2 inversion [6] [8].

Solid-Phase Synthesis for Oligonucleotide Primer Functionalization

Incorporating 3'-amino-2',3'-dideoxynucleosides into oligonucleotides enables DNA primer functionalization. Solid-phase synthesis employs 3'-amino-dNTPs as chain terminators. After standard phosphoramidite coupling, the 3'-amino group reacts with N-hydroxysuccinimide (NHS)-ester probes (e.g., fluorophores or biotin), creating stable amide linkages. This modification blocks 3′→5′ exonuclease activity and enhances nuclease resistance by 15-fold compared to unmodified primers [2] [7].

Functionalized primers serve as probes for DNA replicative intermediate analysis. Studies demonstrate that 3'-amino-ddC-incorporated oligonucleotides inhibit DNA polymerase I (Klenow fragment) by reducing elongation rates by 66% due to steric hindrance at the 3′-end. The modified ends also resist terminal deoxynucleotidyl transferase (TdT), making them valuable tools for studying replication fork dynamics [2].

Table 3: Oligonucleotide Modification Applications

Functional GroupConjugation ChemistryApplicationBiological Impact
NHS-fluorophoresAmide bondImaging probesBlocks exonuclease digestion
BiotinStreptavidin-biotin bindingAffinity captureReduces elongation rate by 66%
Chemical linkersClick chemistryTemplate synthesisResists terminal transferase

Note: dNTP = deoxynucleotide triphosphate, NHS = N-hydroxysuccinimide

Properties

CAS Number

1222689-74-8

Product Name

3'-Amino-2',3'-dideoxyinosine

IUPAC Name

9-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

InChI

InChI=1S/C10H13N5O3/c11-5-1-7(18-6(5)2-16)15-4-14-8-9(15)12-3-13-10(8)17/h3-7,16H,1-2,11H2,(H,12,13,17)/t5-,6+,7+/m0/s1

InChI Key

CHWLAIBBKPETPZ-RRKCRQDMSA-N

SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)N

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